molecular formula C7H7BrN2O B100684 4-bromo-N'-hydroxybenzenecarboximidamide CAS No. 19227-14-6

4-bromo-N'-hydroxybenzenecarboximidamide

Cat. No. B100684
CAS RN: 19227-14-6
M. Wt: 215.05 g/mol
InChI Key: KCHIZOZPSSURRB-UHFFFAOYSA-N
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Description

4-bromo-N'-hydroxybenzenecarboximidamide is a chemical compound that is related to various research areas, including the study of photoreduction reactions, the synthesis of probes for amyloid plaques in Alzheimer's disease, and the investigation of lipid peroxidation products in liver toxicity. While the specific compound is not directly mentioned in the provided papers, the related compounds and reactions give insight into the chemical behavior and potential applications of similar brominated aromatic compounds.

Synthesis Analysis

The synthesis of related compounds involves reactions under specific conditions, such as the presence of strong bases or catalytic systems. For instance, the synthesis of 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (BSB) involves the formation of different isomers and requires careful control of reaction conditions to obtain the desired products . Similarly, the synthesis of transition-metal complexes of N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide (L1) involves reactions with metal salts in the presence of ammonia as a basic medium . These examples suggest that the synthesis of 4-bromo-N'-hydroxybenzenecarboximidamide would also require careful consideration of reaction conditions and reagents.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can significantly influence their reactivity and interactions with other molecules. For example, the presence of double bonds in BSB allows for the formation of different isomers, which can have varying biological activities . The coordination of ligands to metal centers, as seen in the transition-metal complexes of L1, is influenced by the ligand's functional groups, such as -OH and -NH groups . These insights into molecular structure can be applied to understand the potential reactivity and binding properties of 4-bromo-N'-hydroxybenzenecarboximidamide.

Chemical Reactions Analysis

The chemical reactions involving brominated aromatic compounds can be complex and are influenced by various factors. The HCl-catalyzed photoreduction of 4-bromonitrobenzene, for example, involves radical intermediates and is second order in chloride ion concentration . The isomerization of BSB in strong base highlights the importance of geometric stability in the reactivity of such compounds . These studies demonstrate that the chemical reactions of 4-bromo-N'-hydroxybenzenecarboximidamide would likely be sensitive to reaction conditions and the presence of catalysts or other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are key to their function and application. The antimicrobial and antioxidant activities of the transition-metal complexes of L1 indicate that such compounds can have significant biological relevance . The study of lipid peroxidation products, such as 4-hydroxynonenal, in the context of bromobenzene intoxication, shows the potential for brominated aromatic compounds to be involved in or affected by oxidative stress processes . These findings suggest that 4-bromo-N'-hydroxybenzenecarboximidamide could also exhibit unique physical and chemical properties that may be relevant in biological systems or materials science.

Scientific Research Applications

  • Chemistry and Material Science

    • 4-bromo-N’-hydroxybenzenecarboximidamide is a chemical compound with the empirical formula C7H7BrN2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
    • The compound is used in the synthesis of other complex molecules. For example, it was used in the regioselective synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . This synthesis involved three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .
  • Coordination Chemistry

    • Schiff base complexes, which can be derived from 4-bromo-N’-hydroxybenzenecarboximidamide, play an important role in the development of coordination chemistry related to catalysis and enzymatic reactions .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

4-bromo-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHIZOZPSSURRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N'-hydroxybenzenecarboximidamide

CAS RN

19227-14-6, 69113-23-1
Record name 4-bromo-N'-hydroxybenzene-1-carboximidamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 69113-23-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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